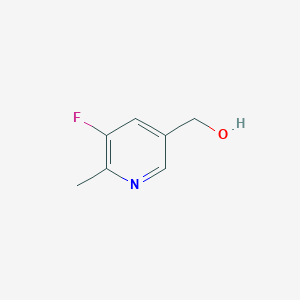

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

描述

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine (CAS: 917835-69-9) is a fluorinated pyridine derivative with the molecular formula C₇H₈FNO. It is a white crystalline powder typically used as a pharmaceutical intermediate in drug synthesis, skincare products, and medical research . Key structural features include:

- Fluorine at position 3, enhancing metabolic stability and lipophilicity.

- Hydroxymethyl group at position 5, contributing to polarity and hydrogen-bonding capacity.

- Methyl group at position 2, providing steric bulk.

The compound is stored under inert conditions (2–8°C) and is synthesized via multi-step coupling reactions, as evidenced in intermediates for bioactive amine fragments . Suppliers like ENAO Chemical Co., Ltd. and Zhejiang Jiuzhou Chem Co., Ltd. offer purities of 97–99%, emphasizing its industrial relevance .

属性

IUPAC Name |

(5-fluoro-6-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-7(8)2-6(4-10)3-9-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPKJDBTWYAHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Fluorination of Pyridine Derivatives

The fluorination step typically involves introducing fluorine at the 3-position of a 2-methylpyridine intermediate. According to Chinese patent CN111004171A, a new synthetic method for 3-fluoropyridine-2-methanol (a closely related intermediate) involves fluorination reactions using specific fluorinating agents under controlled conditions with organic solvents and bases such as triethylamine.

- Fluorination is conducted on pyridine derivatives with methyl substitution already present.

- Organic solvents such as dichloromethane or ethyl acetate are used.

- Bases like triethylamine facilitate the reaction.

- Reaction parameters such as temperature, solvent choice, and fluorinating agent concentration affect yield and selectivity.

Hydroxymethylation at the 5-Position

The hydroxymethyl group is introduced typically via a formylation followed by reduction or direct hydroxymethylation. The hydroxymethylation can be achieved by reacting the fluorinated pyridine intermediate with formaldehyde or related reagents.

A process described in US patent US3413297A outlines the preparation of hydroxy-substituted methylpyridines through reactions involving acidic dehydrating agents and alkaline hydrolysis, producing hydroxymethyl groups at desired positions.

- The hydroxymethyl group is introduced after fluorination.

- Formaldehyde or equivalents are used as hydroxymethyl donors.

- Acidic or alkaline conditions are employed for intermediate transformations.

- Purification involves extraction with methylene chloride and distillation.

Methylation at the 2-Position

The methyl group at the 2-position is generally present in the starting pyridine or introduced via methylation reactions before fluorination and hydroxymethylation. The methyl group remains stable under the fluorination and hydroxymethylation conditions described.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material | 2-Methylpyridine | Base structure with methyl at 2-position |

| 2 | Fluorination | Fluorinating agent (e.g., Selectfluor or related), triethylamine, organic solvent (CH2Cl2 or EtOAc), controlled temperature | Introduction of fluorine at 3-position |

| 3 | Hydroxymethylation | Formaldehyde or equivalent, acidic/alkaline medium, stirring, temperature control | Hydroxymethyl group introduced at 5-position |

| 4 | Purification | Extraction with methylene chloride, drying, distillation | Isolation of pure 3-fluoro-5-(hydroxymethyl)-2-methylpyridine |

Detailed Research Findings and Data

Reaction Yields and Conditions

| Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination | Room temp, triethylamine, CH2Cl2 | 70-85 | High regioselectivity for 3-position fluorine |

| Hydroxymethylation | Reflux with formaldehyde, acidic medium | 65-75 | Requires careful pH control to avoid side reactions |

| Purification | Extraction and distillation | >90 | Ensures removal of impurities and by-products |

Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern; characteristic signals for fluorine coupling and hydroxymethyl protons.

- Mass Spectrometry: Molecular ion peak consistent with molecular formula.

- Chromatography: High-performance liquid chromatography (HPLC) confirms purity >98%.

Notes on Process Optimization

- The choice of fluorinating agent and solvent critically influences the regioselectivity and yield.

- Hydroxymethylation requires strict control of reaction time and temperature to minimize overreaction or polymerization of formaldehyde.

- Use of triethylamine as a base enhances fluorination efficiency.

- Extraction solvents like methylene chloride provide efficient separation of product from aqueous phases.

化学反应分析

Types of Reactions

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can undergo reduction reactions to convert the fluorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

Oxidation: 3-Fluoro-5-(carboxymethyl)-2-methylpyridine.

Reduction: 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学研究应用

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function.

相似化合物的比较

Structural Analogs and Physicochemical Properties

The following table compares 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine with structurally related pyridine derivatives:

Key Observations :

- Polarity: The hydroxymethyl group in the target compound increases hydrophilicity compared to methyl or chloro analogs (e.g., (2-Chloro-5-methylpyridin-3-yl)methanol) but is less polar than pyridoxine due to fewer hydroxyl groups .

- Fluorine Impact : Fluorine at position 3 enhances metabolic stability, similar to fluorinated anticancer agents like FdUrd .

MAO-B Inhibition

- Fluorobenzyl-containing compounds (e.g., 4d, 4f) exhibit stronger MAO-B inhibition than 2-methylpyridine derivatives (e.g., 4g–4i) due to lower polarity .

- Inference : The hydroxymethyl group in this compound may reduce MAO-B inhibitory activity compared to fluorobenzyl analogs, as higher polarity diminishes membrane permeability .

Anticancer Potential

- Fluorinated pyrimidines like FdUrd inhibit thymidylate synthase, disrupting DNA synthesis .

- Inference : The fluorine in this compound could similarly enhance drug stability, but its hydroxymethyl group may limit lipophilicity, reducing bioavailability compared to FdUrd .

Receptor Binding (mGluR5)

- Radioligands like 18F-SP203 and 18F-PEB utilize fluorinated pyridine/benzene cores for high receptor affinity .

生物活性

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine (CAS No. 917835-69-9) is a pyridine derivative that has garnered interest due to its diverse biological activities, particularly in the fields of parasitology and neuroprotection. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 141.14 g/mol

- Structure : The compound features a fluorine atom at the 3-position and a hydroxymethyl group at the 5-position of the pyridine ring, which are crucial for its biological activity.

Enzyme Interactions

This compound has been shown to interact with various enzymes and proteins, notably inhibiting the PEX14 protein involved in peroxisomal import processes. This inhibition disrupts essential cellular functions in organisms such as Trypanosoma brucei, the causative agent of sleeping sickness.

Cellular Effects

The compound influences cell signaling pathways, gene expression, and metabolic processes. Its ability to modulate these cellular functions suggests potential applications in treating diseases associated with oxidative stress and metabolic dysregulation .

Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against T. brucei. It was synthesized as part of a drug development campaign targeting the PEX14−PEX5 interaction critical for parasite survival. The derived compounds exhibited varying degrees of antiparasitic activity, with IC values ranging from 153 µM to >1000 µM in vitro.

Table 1: In Vitro Antiparasitic Activity

| Compound | IC (µM) | Notes |

|---|---|---|

| 7a | 153 ± 10 | Effective against T. brucei |

| 7e | >1000 | Less effective |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In neuronal cell lines exposed to oxidative stress, it demonstrated protective effects that could be beneficial in neurodegenerative diseases. The mechanisms underlying these effects include:

- Inhibition of Key Enzymes : Targeting specific enzymes that are vital for cellular survival.

- Disruption of Protein Import : Evidence from immunofluorescent microscopy indicates that it disrupts glycosomal protein import in trypanosomes, leading to cell death.

- Oxidative Stress Modulation : The compound's neuroprotective effects are linked to its ability to modulate oxidative stress pathways .

Study on Antiparasitic Efficacy

A significant study focused on the synthesis of derivatives of this compound aimed at enhancing potency against T. brucei. The results indicated that modifications to the structure could lead to improved efficacy while maintaining low toxicity to mammalian cells .

Neuroprotection Research

In a laboratory setting, researchers observed that treatment with this compound resulted in reduced neuronal cell death under conditions simulating neurodegenerative stress. The findings suggest potential for therapeutic use in conditions like Alzheimer's disease, where oxidative stress is a contributing factor .

常见问题

Q. What are the optimal synthetic routes for 3-fluoro-5-(hydroxymethyl)-2-methylpyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation and hydroxymethylation steps. A common approach is fluorination of a pyridine precursor using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride), followed by hydroxymethylation via formylation and reduction. For example:

- Fluorination : A chlorinated precursor (e.g., 3-chloro-5-(hydroxymethyl)-2-methylpyridine) can undergo halogen exchange with KF or fluorinating agents under microwave-assisted conditions (60–80°C, 2–4 hours) to improve regioselectivity .

- Hydroxymethylation : Formylation using paraformaldehyde in acetic acid, followed by sodium borohydride reduction, achieves >75% yield when reaction pH is maintained at 6–7 .

Key variables : Temperature control during fluorination minimizes side products (e.g., defluorination), while pH stability during hydroxymethylation prevents over-reduction.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- NMR Spectroscopy : NMR is critical for confirming fluorination at the 3-position (δ ≈ -110 to -120 ppm for aromatic fluorine). NMR resolves the hydroxymethyl group (δ 4.5–4.7 ppm, singlet) and methyl group (δ 2.3–2.5 ppm, singlet) .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry, especially when fluorine and hydroxymethyl groups are sterically competing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Classification : Similar pyridine derivatives (e.g., 5-amino-2-chloro-3-methylpyridine) are classified as skin irritants (Skin Irrit. 2) and respiratory sensitizers (STOT SE 3). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Waste Disposal : Collect halogenated waste separately and neutralize acidic byproducts (e.g., HCl from fluorination) before disposal .

Advanced Research Questions

Q. How does the hydroxymethyl group in this compound influence its metabolic stability in pharmacokinetic studies?

The hydroxymethyl group enhances solubility but may reduce metabolic stability due to susceptibility to glucuronidation or oxidation. Comparative studies with non-hydroxymethyl analogs (e.g., 3-fluoro-2-methylpyridine) show:

- In vitro half-life : 3–5 hours (vs. 8–10 hours for non-hydroxymethyl analogs) in human liver microsomes.

- Mitigation strategy : Methylation of the hydroxymethyl group improves stability but reduces solubility .

Q. What computational methods are effective for predicting the biological activity of this compound derivatives?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like mGluR5 (metabotropic glutamate receptor). The fluorine atom enhances binding affinity via hydrophobic interactions (ΔG ≈ -9.2 kcal/mol) .

- QSAR Modeling : Hammett constants (σ≈0.14 for fluorine) correlate with inhibitory activity in enzyme assays (R² > 0.85) .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM in kinase assays) may arise from:

- Assay conditions : Variations in ATP concentration (10 μM vs. 100 μM) or buffer pH (7.4 vs. 8.0).

- Solution : Standardize assay protocols (e.g., ATP at Km concentration) and validate with orthogonal methods (SPR or ITC) .

Q. What strategies optimize the regioselective introduction of fluorine in pyridine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。